molecular formula C15H15FN2O2 B1452667 N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 1096285-09-4

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No.: B1452667
CAS No.: 1096285-09-4
M. Wt: 274.29 g/mol
InChI Key: RHGOBWQGXTZGQP-UHFFFAOYSA-N
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Description

Structural Elucidation of N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound, this compound, systematically describes the molecular architecture through its constituent functional groups and their positional relationships. The naming convention begins with the acetamide backbone, followed by the phenoxy linker bearing a fluorine substituent at the meta position, and concludes with the aminomethylphenyl terminus. The molecular formula C15H15FN2O2 reveals the presence of fifteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms, providing a molecular weight of precisely 274.29 grams per mole.

The structural analysis reveals several key functional groups that contribute to the compound's chemical behavior and spectroscopic properties. The acetamide group (-CONH-) serves as the central linking unit, connecting the fluorophenoxy moiety to the aminomethylphenyl group through an amide bond. The 3-fluorophenoxy group introduces a halogen substituent that significantly influences the electronic distribution within the aromatic system, while the 3-amino-4-methylphenyl group provides both electron-donating amino functionality and a methyl substituent that affects steric interactions.

The SMILES notation O=C(NC1=CC=C(C)C(N)=C1)COC2=CC=CC(F)=C2 provides a linear representation of the molecular connectivity, illustrating the specific bonding patterns and stereochemical relationships within the structure. This notation confirms the presence of the carbonyl oxygen in the acetamide group, the ether linkage in the phenoxy segment, and the precise positioning of the amino, methyl, and fluorine substituents on their respective aromatic rings.

Crystallographic Characterization and Conformational Studies

The conformational landscape of this compound encompasses multiple stable geometries arising from rotational freedom around the acetamide linker and the phenoxy bridge. While specific crystallographic data for this compound was not available in the current literature search, structural analysis based on similar fluorophenoxy acetamide derivatives suggests that the molecule adopts extended conformations to minimize steric interactions between the aromatic rings and the acetamide group. The presence of the methyl substituent at the 4-position of the aminophenyl ring and the fluorine atom at the 3-position of the phenoxy ring creates asymmetric electronic environments that influence the preferred conformational states.

The acetamide linker represents a critical conformational determinant, as rotation around the carbon-nitrogen bond can produce different spatial orientations of the two aromatic systems. The planar nature of the amide group, resulting from partial double-bond character due to resonance, restricts free rotation and favors specific geometric arrangements. The electron-withdrawing nature of the fluorine substituent and the electron-donating properties of the amino group create complementary electronic effects that may stabilize certain conformational isomers through intramolecular interactions.

Computational modeling studies of related compounds suggest that the most stable conformations typically feature the aromatic rings in staggered arrangements to minimize π-π repulsions while maximizing favorable electrostatic interactions. The methyl group on the aminophenyl ring introduces additional steric considerations that influence the preferred torsional angles around the acetamide bridge, potentially favoring conformations that minimize unfavorable contacts between the methyl substituent and the phenoxy oxygen atom.

Comparative Structural Analysis with Related Fluorophenoxy Acetamides

Comparative analysis of this compound with structurally related compounds reveals important structure-activity relationships and highlights the unique features of this particular molecular architecture. Examination of similar compounds such as N-(3-acetylphenyl)-2-(3-fluorophenoxy)acetamide, which features an acetyl group instead of the amino-methyl substitution pattern, demonstrates how subtle structural modifications can significantly alter electronic properties and molecular behavior. The replacement of the amino group with an acetyl functionality transforms the electron-donating character of the substituent to an electron-withdrawing nature, fundamentally changing the electronic distribution across the aromatic system.

The positional isomer N-(4-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide provides another valuable comparison point, where the amino and methyl groups occupy different positions on the phenyl ring. This regioisomeric relationship illustrates how the spatial arrangement of substituents affects both the electronic properties and the potential for intermolecular interactions. The 4-amino-2-methyl substitution pattern creates a different hydrogen bonding landscape compared to the 3-amino-4-methyl arrangement, potentially influencing solubility, stability, and biological activity profiles.

Analysis of the molecular weight progression within this series reveals systematic increases corresponding to the addition of functional groups, with the target compound exhibiting a molecular weight of 274.29 grams per mole compared to related structures that may vary by 10-30 mass units depending on the specific substitution patterns. These molecular weight differences, while seemingly modest, can have profound effects on pharmacokinetic properties and membrane permeability characteristics in biological systems.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 nuclei. The proton Nuclear Magnetic Resonance spectrum of this compound would be expected to display characteristic patterns reflecting the diverse electronic environments of the hydrogen atoms throughout the molecule. The aromatic protons on both phenyl rings would appear in the downfield region between 6.5 and 8.0 parts per million, with specific chemical shifts influenced by the electron-donating amino group and electron-withdrawing fluorine substituent.

The methyl group attached to the aminophenyl ring would produce a sharp singlet signal typically appearing around 2.0-2.5 parts per million, while the amino group protons would manifest as a broad signal in the 3.5-5.5 parts per million range, potentially exhibiting exchange behavior with deuterated solvents. The acetamide proton would appear as a characteristic broad signal around 5.0-7.0 parts per million, showing coupling to nearby aromatic protons and potentially displaying temperature-dependent behavior due to restricted rotation around the amide bond.

The methylene protons connecting the acetamide carbonyl to the phenoxy oxygen would generate a singlet signal around 4.5-5.0 parts per million, appearing downfield due to the deshielding effects of both the carbonyl and ether oxygen atoms. Carbon-13 Nuclear Magnetic Resonance analysis would provide complementary information about the carbon framework, with the carbonyl carbon appearing around 170-180 parts per million and the aromatic carbons distributed throughout the 110-160 parts per million region according to their specific electronic environments.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the vibrational characteristics of this compound through analysis of specific functional group absorption bands that provide definitive structural confirmation. The acetamide carbonyl group would produce a strong absorption band in the 1650-1680 cm⁻¹ region, characteristic of amide C=O stretching vibrations. This band position may be influenced by hydrogen bonding interactions and conformational effects that affect the electronic environment of the carbonyl group.

The amino group would contribute characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region, typically appearing as medium to strong intensity bands that may show fine structure due to symmetric and antisymmetric stretching modes. The aromatic C-H stretching vibrations would appear in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches from the methyl and methylene groups would be observed in the 2800-3000 cm⁻¹ region.

The ether linkage in the phenoxy group would produce C-O stretching vibrations around 1000-1300 cm⁻¹, while the aromatic C=C stretching modes would appear as multiple bands in the 1450-1600 cm⁻¹ region. The presence of the fluorine substituent would influence the aromatic fingerprint region below 1500 cm⁻¹, potentially producing characteristic C-F stretching and bending modes that provide additional structural confirmation. The combination of these spectroscopic features creates a unique infrared signature that enables definitive identification and purity assessment of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion peak would appear at m/z 274, corresponding to the intact molecule with a molecular weight of 274.29 grams per mole. The fragmentation pattern would be expected to follow predictable pathways based on the stability of resulting ionic species and the weakness of specific bonds within the molecular framework.

Primary fragmentation would likely involve cleavage of the acetamide bond, producing fragments corresponding to the 3-amino-4-methylphenyl portion (m/z 122) and the 3-fluorophenoxy acetyl fragment (m/z 153). Secondary fragmentation of these primary ions would generate additional diagnostic peaks, including loss of the amino group from the methylphenyl fragment (m/z 107) and elimination of the acetyl group from the fluorophenoxy fragment (m/z 113).

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-5-6-12(8-14(10)17)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGOBWQGXTZGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₂F₂N₂O₂, with a molecular weight of approximately 270.26 g/mol. The compound features an amine group, a fluorinated aromatic ring, and an acetamide moiety, which contribute to its biological activity.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens.

  • In Vitro Studies : Research has indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics like Streptomycin .
Bacterial StrainZone of Inhibition (mm)Standard (Streptomycin) (mm)
Staphylococcus aureus20.5 ± 0.436.6 ± 0.3
Escherichia coli17.0 ± 0.329.1 ± 0.2

These results suggest that the compound has promising antibacterial properties, although it is less potent than the standard antibiotic used for comparison.

2. Anticancer Activity

The compound's anticancer potential has also been explored, particularly its effects on cancer cell lines. Preliminary studies indicate that this compound can induce apoptosis in certain cancer cells, potentially through the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Mechanistic Insights : The compound may act by inhibiting specific enzymes involved in tumor growth or by modulating the expression of genes related to apoptosis .

3. Case Studies

A notable case study involved the application of this compound in a therapeutic setting for bacterial infections resistant to conventional treatments. The study highlighted its effectiveness in reducing bacterial load in infected tissues when administered alongside traditional antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide exhibit significant anticancer properties. For instance, derivatives containing similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer. The MTT assay results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Case Study: Anticancer Evaluation

  • Cell Lines Tested : Human glioblastoma U-87 and MDA-MB-231.
  • Methodology : MTT assay to determine cell viability.
  • Findings : Compounds showed higher cytotoxicity against U-87 compared to MDA-MB-231, indicating selective activity.

Antioxidant Properties

The antioxidant activity of this compound has also been a subject of research. Compounds with similar structures were tested using the DPPH radical scavenging method, demonstrating significant antioxidant capabilities. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study: Antioxidant Activity Assessment

  • Method Used : DPPH radical scavenging assay.
  • Comparison : Antioxidant activity was compared to ascorbic acid.
  • Results : Certain derivatives exhibited antioxidant activity exceeding that of ascorbic acid by over 1.4 times.

Antimicrobial Activity

Another promising application of this compound is its antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum. The zone of inhibition measurements indicated that these compounds could serve as potential leads for developing new antibiotics .

Case Study: Antimicrobial Testing

  • Bacterial Strains : Staphylococcus aureus and Chromobacterium violaceum.
  • Methodology : In vitro antibacterial activity screening.
  • Results : Notable zones of inhibition were recorded, although lower than standard antibiotics like Streptomycin.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound exhibits reactivity in three primary domains:

Amino Group Reactions

The aromatic amino group (-NH₂) at the 3-position of the phenyl ring participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

  • Diazotization : Forms diazonium salts under nitrous acid (HNO₂) at 0–5°C, enabling coupling reactions with aromatic amines or phenols.

  • Oxidation : Converts to nitroso or nitro derivatives using oxidizing agents like KMnO₄ or H₂O₂ .

Acetamide Hydrolysis

The central acetamide group undergoes:

  • Acid-Catalyzed Hydrolysis : Cleavage in HCl/H₂O yields 2-(3-fluorophenoxy)acetic acid and 3-amino-4-methylaniline.

  • Base-Catalyzed Hydrolysis : NaOH/EtOH produces sodium 2-(3-fluorophenoxy)acetate and the corresponding amine .

Fluorophenoxy Substitution

The 3-fluorophenoxy moiety participates in:

  • Nucleophilic Aromatic Substitution : Fluorine replacement by nucleophiles (e.g., -OH, -NH₂) under catalytic Cu(I) conditions.

  • Electrophilic Substitution : Bromination or nitration at the aromatic ring’s para position relative to the ether oxygen .

Reagents and Reaction Conditions

Key reagents and conditions for major reactions are summarized below:

Reaction Type Reagents/Conditions Catalyst/Solvent
Acylation of -NH₂Acetyl chloride, 0–5°CPyridine/THF
DiazotizationNaNO₂, HCl, 0–5°CH₂O
Acid Hydrolysis6M HCl, refluxH₂O/EtOH (1:1)
Nucleophilic SubstitutionKOH, Cu(I)Br, 80°CDMSO
BrominationBr₂, FeBr₃, 25°CCCl₄

Major Reaction Products

Experimental data from analogous compounds reveal the following outcomes:

Acylation Derivatives

  • N-Acetyl Product : Yield = 78–85% (via reaction with acetyl chloride) .

  • Sulfonamide Analog : Formed using benzenesulfonyl chloride (Yield = 65%) .

Hydrolysis Products

Product Yield (%) Conditions
2-(3-Fluorophenoxy)acetic acid926M HCl, 12h reflux
3-Amino-4-methylaniline886M HCl, 12h reflux
Sodium 2-(3-fluorophenoxy)acetate952M NaOH, EtOH, 6h reflux

Substituted Fluorophenoxy Derivatives

  • 3-Hydroxyphenoxy Analog : Achieved via Cu(I)-catalyzed hydroxylation (Yield = 70%).

  • 3-Bromophenoxy Derivative : Formed using Br₂/FeBr₃ (Yield = 82%).

Acid Hydrolysis Pathway

The acetamide cleavage follows a two-step mechanism:

  • Protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Nucleophilic attack by water, leading to tetrahedral intermediate collapse into carboxylic acid and amine .

Electrophilic Aromatic Substitution

The fluorophenoxy group directs electrophiles to the para position due to electron-donating resonance effects from the oxygen atom. Halogenation proceeds via σ-complex formation stabilized by FeBr₃ .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and HF gas.

  • Oxidative Byproducts : Prolonged exposure to O₂ generates nitro derivatives (e.g., NO₂-substituted phenylacetamide).

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural Analogues with Fluorinated Substituents
Compound Name Structural Features Key Pharmacological Activity Reference
N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide 3-fluorophenoxy, 3-amino-4-methylphenyl Not explicitly reported (structural analog of MAO/AChE inhibitors)
GSK920684A (2-(3-fluorophenoxy)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 3-fluorophenoxy, thiazole-pyridine Antimycobacterial (PyrG/PanK inhibition)
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-triazol-3-yl}sulfanyl)acetamide 3-fluorophenyl, triazole-methoxyphenyl Not explicitly reported (structural similarity to kinase inhibitors)

Key Insights :

  • The 3-fluorophenoxy group enhances metabolic stability and target binding in enzyme inhibitors (e.g., MAO-B inhibitors in ).
  • Thiazole or triazole substituents (as in GSK920684A) improve specificity for bacterial targets , whereas the 3-amino-4-methylphenyl group in the query compound may favor interactions with neuronal enzymes like AChE .
Monoamine Oxidase (MAO) and Cholinesterase Inhibitors
Compound Name Target Enzyme IC₅₀/Activity Selectivity Reference
N-[5-(acetyloxy)-2-(4-chlorophenyl)-pyrazoloquinoxalin-7-yl]acetamide MAO-A 0.028 mM 50× selective over MAO-B
(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2-yl)acetamide MAO-B/BChE Potent dual inhibition MAO-B > BChE
This compound (hypothetical) MAO-B/AChE Predicted activity based on structural similarity Likely MAO-B selective

Key Insights :

  • Acetamide derivatives with bulky aromatic substituents (e.g., pyrazoloquinoxaline) exhibit high MAO-A selectivity, while smaller fluorinated systems (e.g., 3-fluorophenoxy) may favor MAO-B .
Antimicrobial and Anticancer Derivatives
Compound Name Microbial/Cancer Target Activity Reference
2-(4-methylcoumarin-7-yloxy)-N-(4-oxothiazolidin-3-yl)acetamide E. coli, S. aureus Superior to reference antibiotics
N-(3,5-difluorophenyl)-2-(benzo[d]thiazol-5-ylsulfonyl)acetamide Gram-positive bacteria MIC: 2–4 µg/mL
This compound Hypothetical Fluorophenoxy may enhance membrane penetration

Key Insights :

  • Fluorine atoms improve lipophilicity and bioavailability, critical for antimicrobial activity .
  • Coumarin-linked acetamides () demonstrate broad-spectrum antibacterial effects, suggesting that the 3-fluorophenoxy group in the query compound could be optimized for similar applications.

Preparation Methods

Preparation of Activated Acyl Intermediates

  • Acyl Chloride Formation
    Analogous to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, 2-(3-fluorophenoxy)acetic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl2) under reflux conditions. This reaction activates the carboxylic acid for subsequent nucleophilic attack by the amine. The reaction proceeds as follows:

    $$
    \text{2-(3-fluorophenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{2-(3-fluorophenoxy)acetyl chloride} + \text{SO}2 + \text{HCl}
    $$

    This method is well-established for activating carboxylic acids for amide bond formation and allows for easy removal of gaseous byproducts.

  • Bromoacetamide Intermediate Formation
    Alternatively, the acylating agent can be prepared as a bromoacetamide derivative by reacting bromoacetyl bromide with substituted amines in a mildly basic aqueous medium (e.g., Na2CO3 solution). This method was demonstrated in the synthesis of N-substituted-2-bromoacetamides, where the amine reacts with bromoacetyl bromide to yield the bromoacetamide intermediate.

Acylation Reaction to Form the Target Amide

  • Direct Acylation Using Acyl Chloride
    The aromatic amine N-(3-amino-4-methylphenyl)amine is dissolved in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), often in the presence of a base like triethylamine to neutralize the released HCl. The acyl chloride is added dropwise at low temperature (0–5 °C) and stirred for an extended period (e.g., 12–24 hours) at room temperature to allow the formation of the amide bond. After completion, the reaction mixture is filtered to remove salts and the product is purified by recrystallization or chromatography.

  • Nucleophilic Substitution with Bromoacetamide
    In the method involving bromoacetamide intermediates, the aromatic amine is reacted with the bromoacetamide derivative in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like sodium hydride (NaH) or lithium hydride (LiH). This facilitates nucleophilic substitution on the bromoacetamide to form the desired amide linkage. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. The product is then isolated by filtration and purified.

Experimental Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Acyl chloride formation SOCl2 (thionyl chloride) None or DCM Reflux (~70°C) 2–4 hours 85–95 Gaseous byproducts removed by distillation
Bromoacetamide intermediate Bromoacetyl bromide + substituted amine + Na2CO3 Water 0–5 °C 1–2 hours 80–90 Mildly basic medium to precipitate product
Amide formation (acyl chloride) Aromatic amine + acyl chloride + triethylamine THF or DCM 0–25 °C 12–24 hours 75–90 Stirring under inert atmosphere recommended
Amide formation (bromoacetamide) Bromoacetamide + aromatic amine + NaH or LiH DMF Room temperature 4–6 hours 70–85 Base deprotonates amine for nucleophilic attack

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity, often employing solvent systems such as n-hexane:ethyl acetate (60:40 or 70:30) for separation.

  • Recrystallization from ethanol or acetonitrile is commonly employed to purify the final amide compound, yielding crystalline solids with high purity.

  • Spectroscopic Characterization including FT-IR, $$ ^1H $$ and $$ ^{13}C $$ NMR spectroscopy, and elemental analysis confirm the structure and purity of synthesized compounds.

Summary of Research Findings

  • The preparation of this compound aligns with established synthetic routes for related substituted acetamides, emphasizing the use of activated acyl intermediates (acyl chlorides or bromoacetamides) for efficient amide bond formation.

  • The choice of activation method and reaction conditions can influence yield and purity, with acyl chloride routes generally providing higher yields and easier purification.

  • The use of polar aprotic solvents and strong bases facilitates nucleophilic substitution when bromoacetamide intermediates are employed.

  • Purification by recrystallization and confirmation by TLC and spectroscopic methods ensure the quality of the final product.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide?

A multi-step approach is commonly employed:

  • Substitution Reaction : React 3-fluoroaniline derivatives with halogenated acetamide precursors under alkaline conditions to introduce the phenoxy group .
  • Reduction : Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro intermediates to amines (e.g., converting nitrobenzene to aniline derivatives) .
  • Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple the amine intermediate with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) in aprotic solvents like dichloromethane .
  • Purification : Crystallization from toluene or ethanol is recommended to obtain high-purity products .

Q. What analytical techniques are critical for structural characterization?

  • X-ray Crystallography : Resolve dihedral angles between aromatic rings and acetamide groups to confirm spatial orientation (e.g., angles between fluorophenyl and methylphenyl groups) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., methyl and amino groups on the phenyl ring) and monitor reaction progress .
  • IR Spectroscopy : Identify hydrogen bonding interactions (N–H···O) and confirm amide C=O stretching (~1650–1680 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity) using identical bacterial strains (e.g., Staphylococcus aureus or Escherichia coli) .
  • Purity Validation : Employ HPLC-MS to rule out impurities (>95% purity) as confounding factors .
  • Structural Analog Analysis : Compare activity with derivatives (e.g., replacing 3-fluorophenoxy with 4-chlorophenoxy) to isolate substituent-specific effects .

Q. What strategies optimize synthetic yield and scalability?

  • Catalyst Screening : Test palladium or nickel catalysts for nitro reduction steps to enhance efficiency .
  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethyl acetate) while maintaining reaction kinetics .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

  • Target Selection : Dock the compound against bacterial enzyme targets (e.g., DNA gyrase or β-lactamase) using software like AutoDock Vina .
  • Binding Affinity Analysis : Compare interactions (e.g., hydrogen bonds with active-site residues) to known inhibitors (e.g., ciprofloxacin) .
  • Dynamic Simulations : Perform MD simulations to assess stability of ligand-protein complexes over 100+ ns .

Q. How does molecular conformation influence physicochemical properties?

  • Crystal Packing Analysis : XRD reveals intermolecular hydrogen bonds (N–H···O) and weak C–H···O interactions, which affect solubility and melting points .
  • Dihedral Angle Effects : Angles >80° between aromatic rings and acetamide groups reduce π-π stacking, potentially enhancing membrane permeability .
  • LogP Calculations : Use computational tools (e.g., ChemAxon) to correlate hydrophobic substituents (e.g., 3-fluorophenoxy) with bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-methylphenyl)-2-(3-fluorophenoxy)acetamide

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